![molecular formula C13H16N2O2 B2824121 N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide CAS No. 2361646-01-5](/img/structure/B2824121.png)
N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide, also known as AM404, is a synthetic analog of anandamide, an endocannabinoid that is produced naturally in the human body. AM404 has been studied extensively for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment.
Mécanisme D'action
N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide acts as an inhibitor of the anandamide transporter, which is responsible for the reuptake of anandamide into cells. By inhibiting this transporter, this compound increases the levels of anandamide in the body, leading to pain relief and other therapeutic effects. Additionally, this compound has been shown to have effects on other receptors in the body, including the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to reduce the production of prostaglandins, which are involved in pain and inflammation. Additionally, this compound has been found to reduce oxidative stress and to have antioxidant effects in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide in lab experiments is its ability to inhibit the reuptake of anandamide, which can lead to increased levels of this endocannabinoid in the body and result in pain relief and other therapeutic effects. Additionally, this compound has been found to have neuroprotective and anticancer effects, making it a potentially useful tool for studying these areas. However, one limitation of using this compound is its relatively low potency compared to other cannabinoids, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of more potent analogs of this compound that could be used in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and anticancer effects of this compound, and to determine the optimal dosages and delivery methods for these applications. Finally, research is needed to determine the long-term safety and potential side effects of this compound use, particularly in humans.
Méthodes De Synthèse
N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 4-bromobenzylamine with acetic anhydride to produce N-(4-bromobenzyl)acetamide. This compound is then reacted with propargyl bromide to produce N-(4-bromobenzyl)-2-propyn-1-amine, which is subsequently reacted with acetic acid to form N-(4-bromobenzyl)-2-propyn-1-yl acetamide. Finally, this compound is reacted with methylamine to produce this compound.
Applications De Recherche Scientifique
N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide has been shown to have a wide range of potential therapeutic applications. In pain management, it has been found to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body and resulting in pain relief. Additionally, this compound has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly through its ability to reduce oxidative stress and inflammation. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[[4-(acetamidomethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)15-9-12-6-4-11(5-7-12)8-14-10(2)16/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLYRQBWOICUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

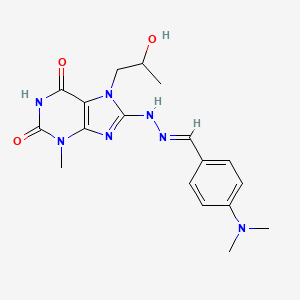
![2-{2,4-Dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate](/img/structure/B2824040.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)
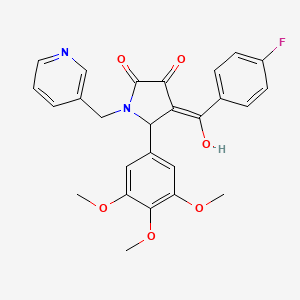
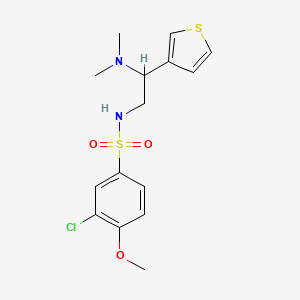
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
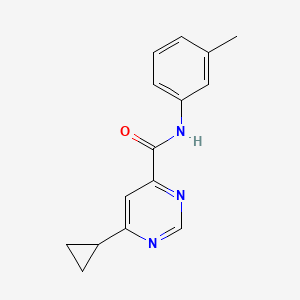
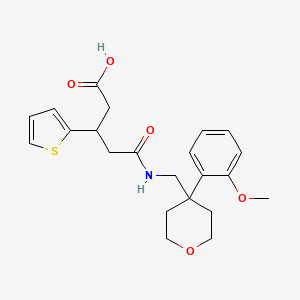
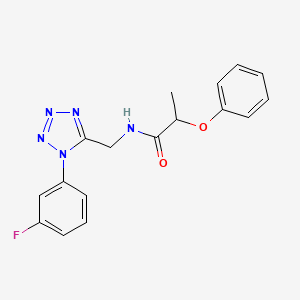
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
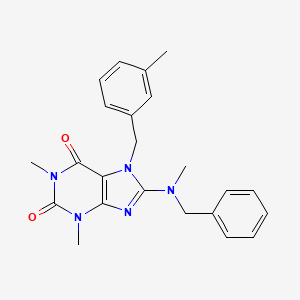
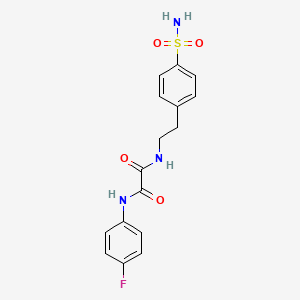
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)